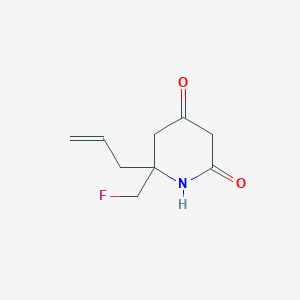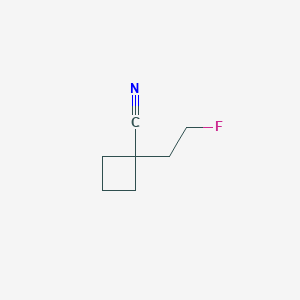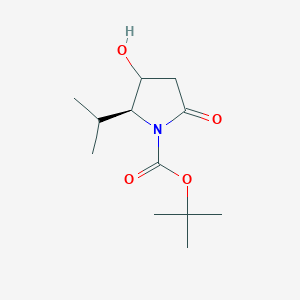![molecular formula C8H6BFO2S B1393792 5-Fluorobenzo[b]thien-2-ylboronic acid CAS No. 501944-42-9](/img/structure/B1393792.png)
5-Fluorobenzo[b]thien-2-ylboronic acid
Übersicht
Beschreibung
5-Fluorobenzo[b]thien-2-ylboronic acid is a chemical compound with the molecular formula C8H6BFO2S . It has a molecular weight of 196.01 g/mol .
Molecular Structure Analysis
The molecular structure of 5-Fluorobenzo[b]thien-2-ylboronic acid consists of a benzothiophene ring (a fused ring structure containing a benzene and thiophene) with a fluorine atom at the 5-position and a boronic acid group at the 2-position .Physical And Chemical Properties Analysis
5-Fluorobenzo[b]thien-2-ylboronic acid is a white solid . It should be stored in an inert atmosphere, preferably in a freezer, under -20°C .Wissenschaftliche Forschungsanwendungen
Antipsychotic Agent Development The compound 5-Fluorobenzo[b]thien-2-ylboronic acid has been utilized in the synthesis of novel antipsychotic agents. A study highlighted the development of a series of (piperazinylbutyl)thiazolidinone antipsychotic agents, structurally related to 5-Fluorobenzo[b]thien-2-ylboronic acid, showing potential for atypical antipsychotic activity. These compounds were evaluated for their affinity to dopamine D2 and serotonin receptors, and were tested in animal models for antipsychotic activity and side effect profiles (Hrib et al., 1996).
Organic Photovoltaic Applications In the field of organic photovoltaics, derivatives of 5-Fluorobenzo[b]thien-2-ylboronic acid have been investigated. A study described the design of donor–acceptor alternating polymers incorporating this compound, demonstrating strong absorptions and bandgaps suitable for photovoltaic applications. These polymers showed promising efficiency in bulk-heterojunction solar cells (Xu et al., 2016).
Cancer Research Research into anticancer applications has also involved 5-Fluorobenzo[b]thien-2-ylboronic acid. A study synthesized novel fluoro-substituted benzo[b]pyran compounds and tested them against human cancer cell lines, including lung, breast, and CNS cancers. These compounds, related to 5-Fluorobenzo[b]thien-2-ylboronic acid, demonstrated significant anticancer activity (Hammam et al., 2005).
Diuretic and Hypotensive Activity The compound has also been explored for its potential in creating diuretic and hypotensive drugs. A study involving [(6,7-dichlorobenzo[b]thien-5-yl)oxy]acetic acids, structurally related to 5-Fluorobenzo[b]thien-2-ylboronic acid, showed promising results in both diuretic and hypotensive activities in animal models (Ong et al., 1987).
Radiolabelling and PET Imaging The compound has been used in the development of radiolabelled peptides for positron emission tomography (PET) imaging. A study described the synthesis of fluorobenzoic acid derivatives, including 5-Fluorobenzo[b]thien-2-ylboronic acid, for rapid labelling of peptides in PET imaging (Sutcliffe-Goulden et al., 2002).
Antimicrobial and Antifungal Applications Research has been conducted on the antimicrobial and antifungal properties of compounds related to 5-Fluorobenzo[b]thien-2-ylboronic acid. A study synthesized hydrazide–hydrazones and their corresponding 1,3,4-oxadiazoles, showing significant inhibitory activities against Candida pathogens and other fungi (Koçyiğit-Kaymakçıoğlu et al., 2012).
Biodegradation Studies Studies have also focused on the biodegradation of fluorinated compounds, including those related to 5-Fluorobenzo[b]thien-2-ylboronic acid. Research on the microbial degradation of fluorobenzoates highlighted the role of specific bacteria in breaking down these compounds, important for environmental and biotechnological applications (Boersma et al., 2004).
Safety And Hazards
When handling 5-Fluorobenzo[b]thien-2-ylboronic acid, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
Eigenschaften
IUPAC Name |
(5-fluoro-1-benzothiophen-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BFO2S/c10-6-1-2-7-5(3-6)4-8(13-7)9(11)12/h1-4,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGEAJPZHUYFBGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(S1)C=CC(=C2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BFO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692849 | |
| Record name | (5-Fluoro-1-benzothiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluorobenzo[b]thien-2-ylboronic acid | |
CAS RN |
501944-42-9 | |
| Record name | (5-Fluoro-1-benzothiophen-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60692849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![5-[2-Fluoro-5-(trifluoromethyl)phenoxy]pyrazine-2-carboxylic acid](/img/structure/B1393725.png)


![1-[Ethyl(methyl)amino]cyclopentanecarbonitrile](/img/structure/B1393730.png)

